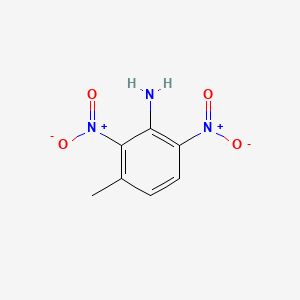

苯胺,2,6-二硝基-3-甲基-(9CI)

描述

Synthesis Analysis

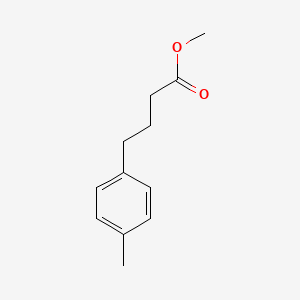

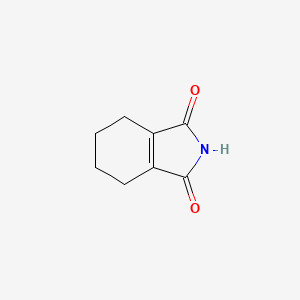

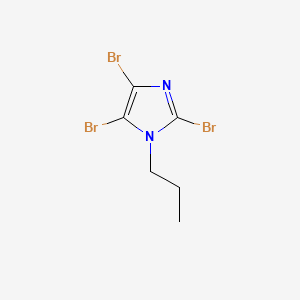

The synthesis of related compounds to Benzenamine, 2,6-dinitro-3-methyl-(9CI) has been explored in various studies. For instance, a facile two-step synthesis process for 2-methyl-1,5-dinitro-3- and 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzenes was reported, which could be relevant to the synthesis of the target compound. The initial step involves the nitration of otho- and para-methylbenzoic acids to yield the corresponding dinitroacids. These dinitroacids are then reacted with sulfur tetrafluoride to produce trifluoromethylated products. These products can be further transformed into indoles using the Batcho–Leimgruber synthetic protocol .

Molecular Structure Analysis

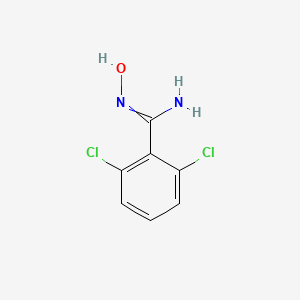

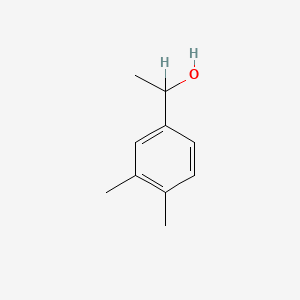

The molecular structure of a compound similar to Benzenamine, 2,6-dinitro-3-methyl-(9CI), specifically N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, has been characterized by various techniques including IR spectra and single crystal X-ray diffraction. The crystal structure analysis revealed that the dihedral angle between the two phenyl rings is 25.9(2)°, indicating the spatial arrangement of the rings. The molecule adopts a trans configuration around the central C=N functional bond, which could influence its reactivity and interactions .

Chemical Reactions Analysis

Although the specific chemical reactions of Benzenamine, 2,6-dinitro-3-methyl-(9CI) are not detailed in the provided papers, the transformation of related compounds into indoles suggests that the target compound may also undergo similar reactions. The presence of nitro groups and a methyl group on the benzene ring can significantly affect the compound's reactivity, potentially allowing for further functionalization or participation in various organic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Benzenamine, 2,6-dinitro-3-methyl-(9CI) have been studied. For example, the title compound N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine was found to crystallize in the monoclinic space group P21/n. The crystal density was calculated to be 1.218 g cm⁻³, and the crystal structure is stabilized by C–H…O hydrogen bonds and π–π stacking interactions. These interactions could be indicative of the solid-state properties of Benzenamine, 2,6-dinitro-3-methyl-(9CI) as well. Additionally, the compound exhibited moderate antibacterial activity, which suggests potential biological applications .

科学研究应用

环境监测与评估

一项研究开发了一种电分析方法,用于测定与“苯胺,2,6-二硝基-3-甲基-(9CI)”相关的除草剂在环境基质中的含量。该方法涉及在悬挂汞滴电极上进行差分脉冲吸附溶出伏安法,突出了该化合物在监测环境污染物中的相关性 (Thriveni 等人,2009 年)。

非生物降解途径

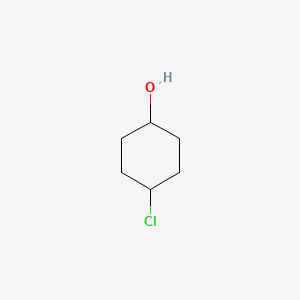

对三氟拉林(一种与“苯胺,2,6-二硝基-3-甲基-(9CI)”结构相似的化合物)的研究阐明了其在还原环境中的非生物降解途径。该研究提供了对这类化合物的环境归宿的见解,表明它们在 Fe(II) 存在下会发生硝基还原、脱烷基和环化 (Klupinski & Chin,2003 年)。

分析方法开发

人们一直致力于改进检测土壤中“苯胺,2,6-二硝基-3-甲基-(9CI)”及其衍生物的分析技术,展示了对这种疏水性和挥发性化学物质进行定量分析的挑战和进展 (Garimella、Stearman 和 Wells,2000 年)。

合成应用

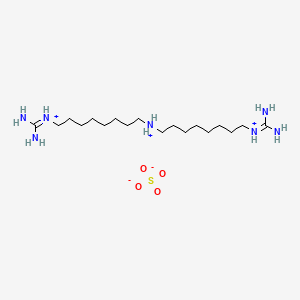

研究还集中在从“苯胺,2,6-二硝基-3-甲基-(9CI)”及其类似物合成新型化合物和聚合物,展示了它们在创造高性能材料和探索新化学转化中的用途 (Nakaike 等人,2014 年)。

废水的光催化处理

另一项研究重点是表征和评估含有与“苯胺,2,6-二硝基-3-甲基-(9CI)”相关的硝基芳香族化合物的工业废水的可处理性。这些研究突出了光催化工艺在减轻此类废水对环境影响方面的潜力 (Ludwichk 等人,2015 年)。

作用机制

Target of Action

3-Methyl-2,6-dinitroaniline, also known as 2,6-Dinitro-m-toluidine, is a type of dinitroaniline herbicide . The primary targets of this compound are the tubulin proteins in plants and protists . These proteins play a crucial role in cell division and growth .

Mode of Action

The compound acts as a microtubule inhibitor , disrupting the normal function of tubulin proteins . This disruption prevents the formation of microtubules, structures that are essential for cell division . As a result, the compound inhibits the growth of shoots and roots in plants .

Biochemical Pathways

The inhibition of tubulin proteins affects the cell division process, leading to a halt in the growth of the plant . This action primarily impacts the mitotic spindle, a structure necessary for separating chromosomes during cell division . The disruption of this process leads to the formation of multinucleate cells, indicating a disruption in the mitotic process .

Pharmacokinetics

The pharmacokinetics of 3-Methyl-2,6-dinitroaniline in plants involves absorption and minimal translocation . The compound is either absorbed or adsorbed by the roots due to their proximity to the herbicide, but translocation from the root to the shoot is minimal . When a dinitroaniline is found in the plant, the parent compound is the major product present, with metabolites equal to 5% or less .

Result of Action

The primary result of the compound’s action is the inhibition of plant growth . This is characterized by the prevention of lateral root development, swelling of the root tip, and the formation of multinucleate cells . In addition, the compound can cause stunting, development of a dark green color, and swelling and brittleness of the stem or hypocotyl .

Action Environment

The efficacy and stability of 3-Methyl-2,6-dinitroaniline can be influenced by various environmental factors. For instance, the compound is used as a pre-emergence herbicide, and its effectiveness can be affected by the timing of application relative to the lifecycle of the weeds . Additionally, the compound’s action can be influenced by the soil composition, moisture levels, and temperature .

属性

IUPAC Name |

3-methyl-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-2-3-5(9(11)12)6(8)7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSINJBSWZJVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220624 | |

| Record name | Benzenamine, 2,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70343-06-5 | |

| Record name | 3-Methyl-2,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70343-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluidine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070343065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。